

The Synthesis of Deuterochloroform: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Chloroform-d

Cat. No.: B032938

[Get Quote](#)

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals on the Discovery and Synthesis of Deuterochloroform (CDCl_3)

This whitepaper provides a comprehensive overview of the discovery and synthesis of deuterochloroform (CDCl_3), an essential solvent in nuclear magnetic resonance (NMR) spectroscopy. It details the seminal discovery and outlines various synthetic methodologies, complete with experimental protocols and quantitative data. This guide is intended to be a valuable resource for researchers, scientists, and professionals in drug development who utilize deuterated solvents in their daily work.

Introduction

Deuterochloroform, or **chloroform-d**, is an isotopologue of chloroform where the single hydrogen atom is replaced by a deuterium atom.^{[1][2]} Its application as a solvent in NMR spectroscopy is widespread due to the absence of a proton signal, which allows for the clear observation of signals from the analyte.^[1] The small residual proton signal of CHCl_3 in CDCl_3 , typically at 7.26 ppm, serves as a convenient internal reference for calibrating chemical shifts.

^[1] In ^{13}C NMR, the carbon atom in deuterochloroform appears as a characteristic triplet at approximately 77.16 ppm due to coupling with the deuterium atom.^[1]

The Discovery of Deuterochloroform

The first synthesis of deuterochloroform was reported in 1935 by F. W. Breuer.^[1] This pioneering work was part of the broader scientific exploration into the properties and

applications of deuterium, the heavy isotope of hydrogen, which had been discovered just a few years earlier in 1931. The initial synthesis was achieved through the reaction of chloral with sodium deutoxide in heavy water (deuterium oxide, D₂O). This method laid the foundation for the preparation of a variety of deuterated compounds, which would become indispensable tools in chemical analysis.

Synthetic Methodologies

Several methods have been developed for the synthesis of deuterochloroform since its initial discovery. The choice of method often depends on factors such as the desired scale, purity, and the availability of starting materials. The most common methods are detailed below.

Synthesis from Chloral and Sodium Deutoxide

This classic method, first reported by Breuer, remains a viable route for the synthesis of deuterochloroform. The reaction involves the haloform reaction of chloral (or its hydrate) with a strong base in a deuterated environment.

Experimental Protocol:

- Preparation of Sodium Deutoxide (NaOD): Carefully add metallic sodium to heavy water (D₂O) in a flask cooled in an ice bath. The reaction is highly exothermic and produces deuterium gas. The concentration of the resulting NaOD solution should be determined by titration.
- Reaction: Add chloral hydrate to the freshly prepared sodium deutoxide solution. The reaction mixture is then stirred and gently heated.
- Work-up: The deuterochloroform formed separates as a denser lower layer. The product is isolated by separating the layers, followed by washing with water to remove any remaining base and salts.
- Purification: The crude deuterochloroform is dried over a suitable drying agent, such as anhydrous calcium chloride or magnesium sulfate, and then purified by distillation.

Synthesis from Hexachloroacetone and Heavy Water

A common and efficient method for producing deuteriochloroform involves the hydrolysis of hexachloroacetone with heavy water.[2][3] This method is often catalyzed by a base, such as pyridine or calcium oxide.[3][4]

Experimental Protocol (using Calcium Oxide catalyst):

- Reaction Setup: In a three-neck round-bottom flask equipped with a reflux condenser and a dropping funnel, add hexachloroacetone and calcium oxide.[3]
- Addition of Heavy Water: While stirring the mixture, add heavy water dropwise from the dropping funnel.[3]
- Reaction: After the addition is complete, heat the reaction mixture to a temperature of 80-120°C for approximately 8-10 hours.[3]
- Purification: After the reaction is complete, the apparatus is arranged for distillation. The fraction boiling at 60-61°C is collected to yield deuteriochloroform.[3]

Synthesis from Trichloroacetic Acid Derivatives and Heavy Water

Another established method involves the decarboxylation of a trichloroacetate salt in the presence of heavy water. Calcium trichloroacetate or sodium trichloroacetate are commonly used starting materials.

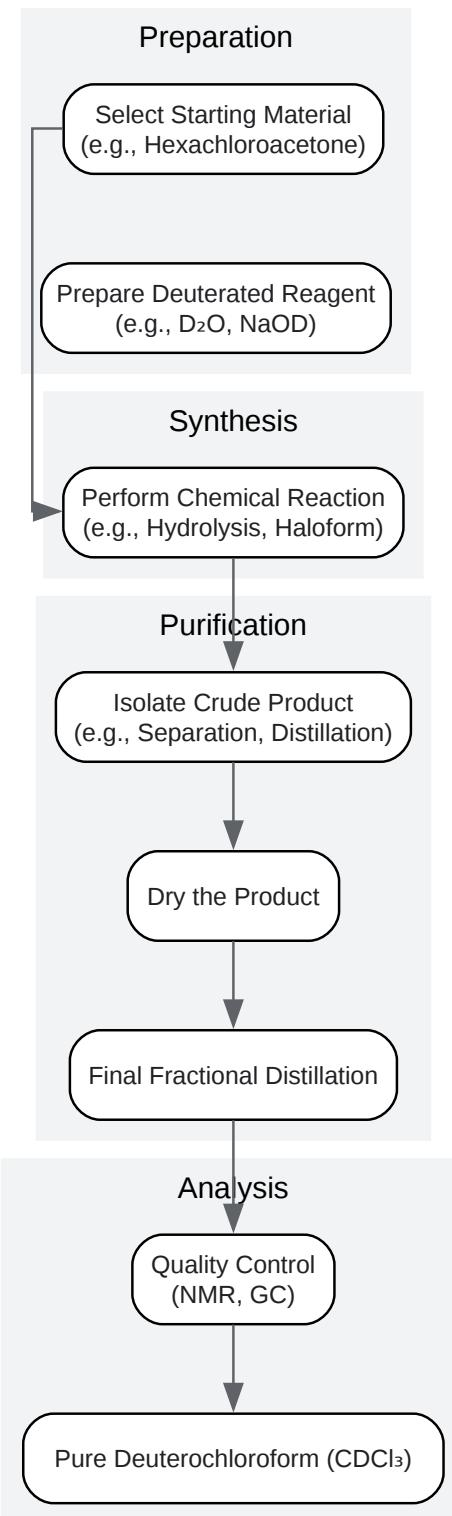
Experimental Protocol (using Sodium Trichloroacetate and Calcium Oxide):

- Reaction Setup: In a three-necked flask equipped for distillation, combine sodium trichloroacetate, calcium oxide, and heavy water.[5]
- Reaction and Distillation: Heat the mixture to 80-95°C with stirring. The deuteriochloroform product will distill out of the reaction mixture along with any unreacted heavy water.[5]
- Work-up and Purification: The collected distillate is then dried using a drying agent like anhydrous calcium chloride, followed by a final fractional distillation to obtain pure deuteriochloroform.[5]

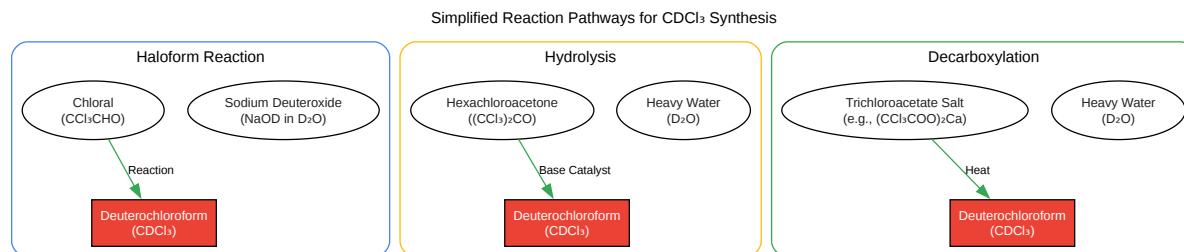
Quantitative Data Summary

The following table summarizes the quantitative data for the different synthesis methods described.

Synthesis Method	Starting Materials	Catalyst/Reagent	Reaction Temperature (°C)	Reaction Time (hours)	Yield (%)	Purity (%)
From Chloral	Chloral Hydrate, Sodium Deuterodoxide	-	Gentle Heating	-	-	-
From Hexachloro acetone	Hexachloro acetone, Heavy Water	Calcium Oxide	80-120	8-10	91.7 - 95.8	>99.5
From Hexachloro acetone	Hexachloro acetone, Heavy Water	Potassium Carbonate	110	10	29.2	>99.5
From Sodium Trichloroacetate	Sodium Trichloroacetate, Heavy Water	Calcium Oxide	80-95	-	94.1 - 97.1 (crude)	>99.8


Physicochemical and Spectroscopic Properties

Property	Value
Chemical Formula	CDCl_3
Molar Mass	120.38 g/mol [1]
Appearance	Colorless liquid [1]
Density	1.500 g/cm ³ at 25°C [1]
Boiling Point	60.9 - 61.2°C [1]
Melting Point	-64°C [1]
¹ H NMR Chemical Shift (residual CHCl_3)	7.26 ppm (singlet) [1]
¹³ C NMR Chemical Shift	77.16 ppm (triplet) [1]
Water Solubility	Slightly soluble [6]
Refractive Index (n^{20}/D)	1.444 [7]


Visualizations

The following diagrams illustrate the logical workflow of deuteriochloroform synthesis and a general reaction pathway.

General Workflow for Deuterochloroform Synthesis

[Click to download full resolution via product page](#)

Caption: General experimental workflow for the synthesis of deuterochloroform.

[Click to download full resolution via product page](#)

Caption: Simplified signaling pathways of common synthesis routes to deuteriochloroform.

Conclusion

The discovery and subsequent development of synthetic routes to deuteriochloroform have been pivotal for the advancement of NMR spectroscopy. From its initial preparation in 1935 to the more refined and efficient methods available today, the synthesis of this essential deuterated solvent has been optimized for yield, purity, and cost-effectiveness. The methodologies and data presented in this guide offer a comprehensive resource for researchers and professionals who rely on high-quality deuteriochloroform for their analytical needs.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Deuterated chloroform - Wikipedia [en.wikipedia.org]
- 2. Chloroform - Wikipedia [en.wikipedia.org]

- 3. CN107814686B - A kind of preparation method of deuterated chloroform - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
- 5. Method for preparing deuteriochloroform - Eureka | Patsnap [eureka.patsnap.com]
- 6. Buy CDCl_3 for NMR Analysis - Uses & Safety | Advent [adventchembio.com]
- 7. Chloroform-d | 865-49-6 [chemicalbook.com]
- To cite this document: BenchChem. [The Synthesis of Deuteriochloroform: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b032938#discovery-and-synthesis-of-deuteriochloroform>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com